4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
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Overview
Description
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with 4-fluorobenzaldehyde under acidic conditions to form the benzimidazole core.
Pyrrolidinone Ring Formation: The benzimidazole intermediate is then reacted with an appropriate pyrrolidinone precursor, such as 2-pyrrolidinone, under basic conditions.
Final Coupling: The final step involves coupling the benzimidazole-pyrrolidinone intermediate with o-tolyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to certain biological receptors.
Medicine
Therapeutic Agents: Potential use in developing drugs for various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Synthesis: Employed in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Used in the production of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
- 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the benzyl group can significantly alter the compound’s biological activity and pharmacokinetic properties.
- Benzimidazole Core : The benzimidazole core is known for its versatility in drug design, providing a scaffold for various therapeutic agents.
Properties
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-6-2-4-8-22(17)28-16-19(14-24(28)30)25-27-21-7-3-5-9-23(21)29(25)15-18-10-12-20(26)13-11-18/h2-13,19H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYXGXCBDLLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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